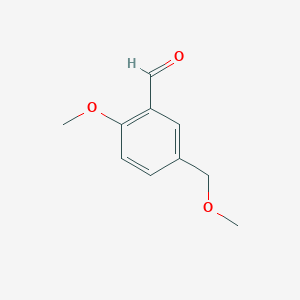

2-Methoxy-5-methoxymethyl-benzaldehyde

Description

Contextual Background of Aromatic Aldehydes as Synthetic Intermediates

Aromatic aldehydes are a cornerstone of modern organic chemistry, serving as fundamental intermediates in the synthesis of a vast array of valuable materials. nih.gov Their structure, characterized by a carbonyl group (C=O) directly attached to an aromatic ring, imparts a unique and versatile reactivity profile. numberanalytics.com This reactivity makes them indispensable building blocks for creating more complex molecules. nih.gov

The significance of aromatic aldehydes extends across numerous sectors, including the pharmaceutical, agrochemical, fragrance, and dye industries. nih.govnumberanalytics.com In medicinal chemistry, the aldehyde functional group provides a handle for constructing the core structures of many therapeutic agents. numberanalytics.combeilstein-journals.org Similarly, in materials science, they are precursors to polymers, pigments, and other specialty chemicals. numberanalytics.comresearchgate.net The carbonyl group is polarized, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles—a fundamental reaction in organic synthesis. numberanalytics.com This inherent electrophilicity, combined with the stability of the aromatic ring, allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. numberanalytics.com Consequently, a deep understanding of the properties and reactivity of aromatic aldehydes is essential for the development of innovative synthetic methodologies. numberanalytics.comnumberanalytics.com

Structural Significance of the Methoxy (B1213986) and Methoxymethyl Substituents on the Benzaldehyde (B42025) Core

The reactivity of the benzaldehyde core is profoundly influenced by the nature and position of its substituents. In the case of 2-Methoxy-5-methoxymethyl-benzaldehyde, the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups play a critical role in modulating the electronic properties of the molecule.

The methoxy group at the ortho-position (C2) is a powerful electron-donating group. It exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons into the aromatic ring, and a weaker negative inductive effect (-I) due to the oxygen's electronegativity. The +M effect dominates, increasing the electron density of the aromatic ring and, crucially, the carbonyl carbon. quora.comdoubtnut.com This increased electron density deactivates the aldehyde group toward nucleophilic attack compared to unsubstituted benzaldehyde. quora.comvaia.comaskfilo.com Studies on related compounds like 4-methoxybenzaldehyde (B44291) show that this deactivation slows down reactions such as cyanohydrin formation and the Cannizzaro reaction. quora.comdoubtnut.com

The methoxymethyl group (-CH₂OCH₃) at the meta-position relative to the aldehyde (C5) is structurally distinct from the common methoxymethyl (MOM) ether protecting group (-O-CH₂OCH₃), which is an acetal (B89532) used to protect hydroxyl groups. adichemistry.comwikipedia.org The -CH₂OCH₃ substituent primarily acts as a weak electron-donating group through its inductive effect (+I). Its ether oxygen is insulated from the aromatic ring by a methylene (B1212753) bridge, preventing any significant mesomeric interaction. Its position meta to the aldehyde means its electronic influence on the carbonyl group's reactivity is less pronounced than that of the ortho-methoxy group. The interplay of these two substituents—a strong electron-donating group ortho to the aldehyde and a weaker one at the 5-position—finely tunes the steric and electronic environment of the reactive carbonyl center.

| Substituent | Position | Dominant Electronic Effect | Impact on Carbonyl Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | 2 (ortho) | +M (Mesomeric Donation) | Deactivating (Reduces electrophilicity) |

| Methoxymethyl (-CH₂OCH₃) | 5 (meta) | +I (Inductive Donation) | Weakly Deactivating |

Overview of Contemporary Research Trajectories for Aryl Benzaldehydes

Research involving aryl benzaldehydes is dynamic and continually evolving, pushing the boundaries of synthetic efficiency and molecular complexity. A significant trend is the development of novel catalytic systems to access highly substituted aromatic aldehydes. One such innovative strategy involves a desaturative approach that assembles the aromatic core from saturated precursors using a synergistic combination of enamine, photoredox, and cobalt catalysis. nih.gov This method circumvents the limitations of classical electrophilic aromatic substitution. nih.gov

Another major research avenue focuses on expanding the synthetic utility of the aldehyde group itself. Recent studies have demonstrated that common aldehydes can be converted into highly reactive carbene intermediates. nih.govresearchgate.net This transformation unlocks a diverse range of chemical reactions, including the formation of small rings and insertion into strong chemical bonds, using safe and readily available aldehyde precursors with earth-abundant metal catalysts. nih.govresearchgate.net

Furthermore, there is a strong emphasis on direct C-H functionalization reactions, which offer a more atom-economical approach to modifying molecules. acs.org Nickel-catalyzed methods are being developed for the direct addition of aryl halides to aldehydes, including sterically hindered examples, to produce complex secondary alcohols—a transformation challenging for traditional methods. acs.org The exploration of reactions between aryl aldehydes and other functional groups, such as aryl acetylenes in the presence of Lewis acids, continues to yield new synthetic pathways. researchgate.net These advanced strategies highlight a move towards more sustainable, efficient, and versatile applications for aryl aldehydes in the synthesis of high-value chemical compounds. acs.org

Scope and Research Focus of the Outline for this compound

This article focuses specifically on the chemical compound this compound, a molecule that, despite its well-defined structure, is not extensively documented in readily available scientific literature. The preceding sections have established the broad importance of aromatic aldehydes as synthetic intermediates (1.1), analyzed the expected electronic contributions of its unique substituents (1.2), and surveyed the modern research landscape for this class of compounds (1.3).

Building upon this foundation, the subsequent sections of this work would logically proceed to detail the specific chemistry of this compound. This would involve an in-depth exploration of its potential synthetic routes, drawing upon established methodologies for related substituted benzaldehydes such as the Reimer-Tiemann reaction followed by methylation or formylation techniques. wikipedia.orgchemicalbook.com It would also include a presentation of its physicochemical properties, likely predicted or compared with known analogs due to the scarcity of direct experimental data. Finally, a discussion of its anticipated reactivity in advanced organic reactions would be undertaken, considering how the combined electronic and steric effects of the 2-methoxy and 5-methoxymethyl groups would direct outcomes in contemporary transformations like catalytic cross-coupling or C-H functionalization. The overarching goal is to provide a comprehensive scientific profile of this specific molecule, framed within the context of advanced organic chemistry.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| 2-Methoxy-5-methylbenzaldehyde | C₉H₁₀O₂ | 150.17 | 7083-19-4 nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | C₈H₈O₃ | 152.15 | 672-13-9 wikipedia.orgnih.gov |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 93-02-7 |

| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-3-4-10(13-2)9(5-8)6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASYJFLRBZVXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268405 | |

| Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-44-4 | |

| Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883541-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-methoxy-5-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Methoxymethyl Benzaldehyde

Established Reaction Pathways for Benzaldehyde (B42025) Derivatives

Traditional methods for the synthesis of benzaldehyde derivatives provide a solid foundation for obtaining 2-Methoxy-5-methoxymethyl-benzaldehyde. These pathways often leverage well-understood reactions, including direct formylation of aromatic precursors and oxidation of appropriately substituted molecules.

Formylation Strategies: Direct and Indirect Approaches on Aromatic Precursors

Direct formylation of an aromatic ring is a primary strategy for the synthesis of benzaldehydes. The regioselectivity of these reactions is heavily influenced by the directing effects of the substituents already present on the aromatic ring. In the case of synthesizing this compound, the precursor would be 1-methoxy-4-(methoxymethyl)benzene. The methoxy (B1213986) group (-OCH3) is a strong activating and ortho-, para-directing group, while the methoxymethyl group (-CH2OCH3) is a weakly activating, ortho-, para-directing group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org When two activating groups are present, the stronger activating group dictates the position of electrophilic substitution. masterorganicchemistry.com Therefore, formylation is expected to occur at the positions ortho to the methoxy group.

Several named reactions are employed for the formylation of electron-rich aromatic compounds:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings. ias.ac.in

Rieche Formylation: This method employs dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4), to introduce a formyl group. nih.govnih.govwikipedia.org This reaction is particularly effective for electron-rich aromatic compounds. nih.govnih.gov

Duff Reaction: The Duff reaction uses hexamine as the formyl source in the presence of an acid to formylate phenols and other highly activated aromatic compounds, typically in the ortho position. nih.gov

The choice of formylation agent and reaction conditions can be optimized to favor the desired 2-formyl isomer.

Oxidation of Substituted Benzyl (B1604629) Alcohols or Methyl-Substituted Arenes

An alternative to direct formylation is the oxidation of a pre-existing functional group at the desired position. This can involve the oxidation of a benzyl alcohol or a methyl group.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding benzyl alcohol, (2-methoxy-5-methoxymethyl-phenyl)methanol, would be the required precursor. Several mild oxidizing agents are available to effect this conversion without over-oxidation to the carboxylic acid.

Commonly used reagents for this transformation include:

Pyridinium chlorochromate (PCC): PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes. libretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields. wikipedia.orgyoutube.com

Table 1: Comparison of Mild Oxidation Methods for Primary Alcohols

| Reagent/Method | Activating Agent | Base | Typical Temperature | Byproducts |

| PCC | N/A | Pyridine (in reagent) | Room Temperature | Chromium salts, Pyridinium hydrochloride |

| Swern Oxidation | Oxalyl Chloride/TFAA | Triethylamine | -78 °C to Room Temp | Dimethyl sulfide, CO, CO2, Triethylammonium salt |

Data compiled from various sources.

Reimer-Tiemann and Related Formylation Reactions on Appropriately Substituted Phenols

The Reimer-Tiemann reaction provides a direct route to ortho-hydroxybenzaldehydes from phenols. nih.govwikipedia.orgsaskoer.ca This reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. A key intermediate in the synthesis of this compound via this route is 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.orgnih.gov

This precursor can be synthesized with a reported 79% yield via the Reimer-Tiemann reaction on 4-methoxyphenol. wikipedia.org The subsequent step involves the etherification of the hydroxyl group to a methoxy group. This is typically achieved by reacting the 2-hydroxy-5-methoxybenzaldehyde with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate. google.comgoogle.com

Advanced and Novel Synthetic Approaches

In addition to established methods, advanced synthetic strategies offer greater control over the reaction and can provide more efficient routes to the target molecule.

Chemo- and Regioselective Synthesis Techniques

Achieving high chemo- and regioselectivity is a central goal in modern organic synthesis. For a molecule with multiple reactive sites like the precursors to this compound, selective functionalization is crucial.

The regioselectivity of formylation reactions on disubstituted benzenes is governed by the electronic and steric effects of the existing substituents. masterorganicchemistry.comlibretexts.orgsaskoer.ca In the case of 1-methoxy-4-(methoxymethyl)benzene, the strongly activating and ortho-directing methoxy group will primarily direct the incoming formyl group to the 2-position. masterorganicchemistry.com

Advanced catalytic systems and reaction conditions can enhance this inherent selectivity. For instance, the use of specific Lewis acids in the Rieche formylation can influence the ortho/para ratio. nih.govnih.gov Furthermore, directed metalation-formylation strategies, where a directing group guides a metalating agent (like an organolithium reagent) to a specific position followed by quenching with a formylating agent, can offer excellent regiocontrol. fao.org

Functional Group Interconversions: Aldehyde Generation from Other Moieties

The aldehyde functional group can also be generated through the transformation of other functionalities. This approach can be advantageous if the precursor containing the alternative functional group is more readily accessible.

One common strategy is the reduction of a carboxylic acid or its derivatives. For the synthesis of this compound, this would involve the preparation of 2-methoxy-5-methoxymethyl-benzoic acid. This benzoic acid derivative could then be converted to the corresponding benzoyl chloride, which can be selectively reduced to the aldehyde using a variety of reagents, such as lithium tri-tert-butoxyaluminum hydride or through a Rosenmund reduction. nist.gov

Another approach is the conversion of a nitrile. The synthesis of 2-methoxy-5-methoxymethyl-benzonitrile, followed by reduction using a reagent like diisobutylaluminium hydride (DIBAL-H), would yield the desired aldehyde.

Electrochemical Synthetic Pathways for Benzaldehyde Analogs

Electrochemical synthesis offers a powerful and often more environmentally benign alternative to traditional chemical oxidation or reduction methods for the preparation of benzaldehyde and its derivatives. These methods rely on the direct transfer of electrons at an electrode surface to effect chemical change, often avoiding the need for stoichiometric chemical reagents.

One prominent electrochemical approach for synthesizing benzaldehyde analogs is the oxidation of corresponding toluene (B28343) or benzyl alcohol precursors. For instance, the electrochemical oxidation of toluene compounds to benzaldehyde derivatives can be achieved in a non-discrete electrolytic tank. This process typically involves dissolving the toluene derivative in a solvent with an electrolyte and applying a constant current between an anode and a cathode. prepchem.com The choice of electrode material and electrolyte is crucial for achieving high selectivity and yield.

A significant advancement in this area is the use of an organic-solid-water (OSW) three-phase reaction system for the selective electrooxidation of benzyl alcohol. researchgate.net This system has been shown to effectively lower ohmic losses and simplify product separation. researchgate.net In a notable study, high-purity benzaldehyde was synthesized from the selective electrooxidation of benzyl alcohol using this method. researchgate.net The use of superwetting OSW interfaces allows for the spontaneous separation of the organic and aqueous phases, which helps in preventing the overoxidation of the benzaldehyde product. researchgate.net

Mediators can also be employed in the electrochemical synthesis of benzaldehydes. For example, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a mediator in the indirect electrochemical synthesis of benzaldehyde from benzyl alcohol. rsc.org

| Starting Material | Electrode System/Mediator | Product | Yield (%) | Reference |

| Toluene derivatives | Non-discrete electrolytic tank | Benzaldehyde derivatives | Not specified | prepchem.com |

| Benzyl alcohol | Organic-solid-water (OSW) three-phase system | Benzaldehyde | High purity | researchgate.net |

| Benzyl alcohol | TEMPO mediator | Benzaldehyde | Not specified | rsc.org |

Multicomponent Reactions Incorporating Aromatic Aldehydes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a complex product that incorporates the majority of the atoms from the starting materials. Aromatic aldehydes are common and versatile components in a wide array of MCRs, leading to the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds.

Several well-known MCRs utilize aromatic aldehydes. The Biginelli reaction , for example, is a one-pot cyclocondensation of an aromatic aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. cqu.edu.cn Another classic example is the Kabachnik–Fields reaction , which involves the one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite. cqu.edu.cn

The Hantzsch dihydropyridine (B1217469) synthesis is another MCR that can involve aromatic aldehydes, reacting with two equivalents of a β-ketoester and an ammonia (B1221849) source. Furthermore, isocyanide-based MCRs, such as the Passerini and Ugi reactions , are powerful tools for generating peptide-like structures and other complex molecules from aromatic aldehydes. mdpi.com

These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity. wikipedia.orggoogle.com The specific functional groups on the aromatic aldehyde, such as the methoxy and methoxymethyl groups in this compound, can influence the reactivity and outcome of these MCRs.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Biginelli Reaction | Aromatic Aldehyde | β-ketoester | Urea/Thiourea | Dihydropyrimidinone |

| Kabachnik–Fields Reaction | Aromatic Aldehyde | Amine | Dialkyl phosphite | α-Aminophosphonate |

| Hantzsch Dihydropyridine Synthesis | Aromatic Aldehyde | 2x β-ketoester | Ammonia source | Dihydropyridine |

| Passerini Reaction | Aromatic Aldehyde | Carboxylic Acid | Isocyanide | α-Acyloxycarboxamide |

Green Chemistry Principles in the Synthesis of Benzaldehyde Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The synthesis of benzaldehyde and its derivatives is an area where these principles have been successfully applied, focusing on waste prevention, atom economy, use of safer solvents, energy efficiency, and employment of renewable feedstocks. nih.gov

A key aspect of green chemistry is the replacement of hazardous reagents with more environmentally benign alternatives. For instance, traditional oxidation methods for producing benzaldehydes often use heavy metal oxidants like chromium(VI) and manganese(VII), which are toxic. researchgate.net Green approaches aim to replace these with cleaner oxidants, such as molecular oxygen from the air, often in conjunction with a recyclable catalyst. researchgate.netgdut.edu.cn N-heterocyclic carbenes have been explored as organic catalysts for the oxidation of benzaldehyde using atmospheric oxygen in solvent-free conditions. researchgate.net

The use of safer solvents is another cornerstone of green chemistry. Water is an ideal green solvent, and electrochemical methods, as discussed previously, often utilize aqueous media. researchgate.net Solvent-free, or neat, reactions are also highly desirable as they eliminate solvent waste altogether. unimi.it

Energy efficiency is another important consideration. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and energy consumption compared to conventional heating methods. unimi.it

The principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, is inherently addressed by multicomponent reactions. nih.gov By designing syntheses that are highly atom-economical, the generation of waste is minimized. nih.gov

| Green Chemistry Principle | Application in Benzaldehyde Synthesis | Example | Reference |

| Waste Prevention | Use of catalytic vs. stoichiometric reagents | N-heterocyclic carbene catalyzed oxidation with O2 | researchgate.net |

| Atom Economy | Multicomponent reactions | Biginelli, Kabachnik-Fields reactions | cqu.edu.cnnih.gov |

| Safer Solvents | Use of water or solvent-free conditions | Electrochemical synthesis in aqueous media | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times in various syntheses | unimi.it |

| Use of Renewable Feedstocks | Deriving starting materials from biomass | Lignin as a source of aromatic compounds | unimi.it |

Reactivity and Transformational Chemistry of 2 Methoxy 5 Methoxymethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is the most reactive site in the molecule, readily undergoing a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions: Alkylation, Hydride Reduction, Cyanohydrin Formation

Alkylation: The aldehyde can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form secondary alcohols. The specific products would depend on the alkylating agent used.

Hydride Reduction: Reduction of the aldehyde group to a primary alcohol, (2-Methoxy-5-methoxymethyl-phenyl)methanol, can be achieved using various hydride reagents. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be reduced by sodium borohydride in ethanol to yield 2-hydroxy-5-methoxybenzyl alcohol wikipedia.org. Similarly, the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be carried out in methanol with a polyethylenimine nanocatalyst functionalized by nano-cerium methoxyborohydride .

Cyanohydrin Formation: 2-Methoxy-5-methoxymethyl-benzaldehyde can react with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction typically requires a basic catalyst to generate the cyanide ion (CN⁻), which then acts as a nucleophile, attacking the carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group can make p-methoxy benzaldehyde less reactive than benzaldehyde in cyanohydrin formation because it reduces the electron deficiency of the carbonyl carbon doubtnut.com. The reaction is reversible and for many aldehydes and ketones, it leads to the formation of hydroxyalkanenitrile adducts libretexts.org. For successful cyanohydrin formation, free cyanide ions must be available, which can be achieved by using a salt like KCN or NaCN under acidic conditions or by using HCN with a base libretexts.org. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide ion libretexts.orgyoutube.com.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Functionality

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Alkylation | R-MgX or R-Li | Secondary Alcohol |

| Hydride Reduction | NaBH₄ or LiAlH₄ | (2-Methoxy-5-methoxymethyl-phenyl)methanol |

| Cyanohydrin Formation | HCN, base catalyst | 2-Hydroxy-2-(2-methoxy-5-methoxymethylphenyl)acetonitrile |

Condensation Reactions: Schiff Base Formation, Knoevenagel Condensation, Aldol Reactions

Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile or diethyl malonate, in the presence of a basic catalyst. For example, the reaction of p-methoxybenzaldehyde with malononitrile can be promoted by lithium hydroxide monohydrate (LiOH·H₂O) researchgate.net.

Aldol Reactions: While aromatic aldehydes cannot self-condense via an aldol reaction due to the lack of an alpha-hydrogen, they can participate in crossed aldol or Claisen-Schmidt condensations with enolizable aldehydes or ketones.

Oxidative Transformations: Carboxylic Acid Formation

The aldehyde group can be oxidized to a carboxylic acid, 2-Methoxy-5-methoxymethyl-benzoic acid. A variety of oxidizing agents can be employed for this purpose. The oxidation of methoxy-substituted benzaldehydes to their corresponding carboxylic acids has been studied using reagents like benzimidazolium fluorochromate researchgate.net. Other effective reagents for oxidizing aromatic aldehydes to carboxylic acids include sodium perborate in acetic acid and Oxone organic-chemistry.org.

Reductive Transformations: Benzyl Alcohol and Alkane Formation

Benzyl Alcohol Formation: As mentioned in the hydride reduction section, the aldehyde can be selectively reduced to the corresponding benzyl alcohol, (2-Methoxy-5-methoxymethyl-phenyl)methanol.

Table 2: Reductive Transformations of the Aldehyde Functionality

| Reaction Type | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Benzyl Alcohol Formation | NaBH₄ or LiAlH₄ | (2-Methoxy-5-methoxymethyl-phenyl)methanol | Mild |

| Alkane Formation (Clemmensen) | Zn(Hg), conc. HCl | 2-Methoxy-5-methoxymethyl-toluene | Strongly acidic |

| Alkane Formation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 2-Methoxy-5-methoxymethyl-toluene | Strongly basic, high temperature |

Deformylation and Decarbonylation Mechanisms

Deformylation: This process involves the complete removal of the formyl group. While not a common standalone reaction for this specific compound, it can occur under certain harsh conditions or as a side reaction in other transformations.

Decarbonylation: This reaction involves the loss of carbon monoxide from the aldehyde, which would lead to the formation of 4-methylanisole. Transition-metal catalysts, particularly those based on rhodium, palladium, and nickel, can facilitate the decarbonylation of aromatic aldehydes acs.orgthieme-connect.comsemanticscholar.orgwikipedia.org. The reaction often proceeds through an oxidative addition of the C(O)-H bond to the metal center, followed by migratory insertion and reductive elimination thieme-connect.com. For aldehydes with electron-donating groups, like the one , nickel-catalyzed decarbonylation has been shown to be effective acs.org.

Transformations of the Methoxy and Methoxymethyl Ether Groups

The ether linkages in the methoxy and methoxymethyl groups are generally stable but can be cleaved under specific conditions.

Methoxy Group: The aryl methyl ether can be cleaved to a phenol (B47542) using strong acids like HBr or HI, or with Lewis acids such as BBr₃ masterorganicchemistry.com. The cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion masterorganicchemistry.com.

Methoxymethyl (MOM) Ether Group: The methoxymethyl group is a common protecting group for alcohols and is known to be stable under a variety of conditions, including strongly basic and weakly acidic media adichemistry.comnih.gov. However, it is sensitive to and can be cleaved by strong acids adichemistry.comwikipedia.org. Deprotection is often achieved using acidic hydrolysis adichemistry.comwikipedia.org. For example, methoxymethyl ethers can be cleaved with 6 M hydrochloric acid in a tetrahydrofuran/water mixture wikipedia.org. Bismuth triflate in an aqueous medium has also been shown to be an efficient catalyst for the hydrolysis of MOM ethers at room temperature oup.com. Aromatic methoxymethyl ethers can also be converted to silyl ethers and subsequently deprotected to the corresponding alcohol using trimethylsilyl triflate and 2,2'-bipyridyl nih.gov.

Table 3: Transformations of Ether Groups

| Functional Group | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| Methoxy | Ether Cleavage | HBr, HI, or BBr₃ | 2-Hydroxy-5-methoxymethyl-benzaldehyde |

| Methoxymethyl | Ether Cleavage (Deprotection) | Acidic hydrolysis (e.g., HCl), Lewis acids (e.g., Bi(OTf)₃) | 2-Methoxy-5-(hydroxymethyl)benzaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the benzene ring is determined by the directing effects of the existing substituents. The methoxy and methoxymethyl groups are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution (EAS). The aldehyde group is electron-withdrawing and acts as a meta-director. libretexts.org

For an incoming electrophile, the directing effects are as follows:

-OCH₃ (at C2): Directs to C1 (blocked), C3 (strongly activated).

-CH₂OCH₃ (at C5): Directs to C4, C6 (activated).

-CHO (at C1): Directs to C3, C5 (blocked) (deactivated).

The combined effect is a strong activation of the ring towards electrophilic attack, particularly at the C3 and C6 positions. The C3 position is strongly activated by the potent methoxy group, while the C6 position is activated by the methoxymethyl group. The outcome of an EAS reaction, such as nitration or halogenation, would likely be a mixture of products, with substitution favored at the most activated positions.

Nucleophilic aromatic substitution (SₙAr) on this ring is generally unfavorable. SₙAr reactions require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group. nih.govmasterorganicchemistry.com The ring in this compound is electron-rich due to the two ether groups, making it deactivated towards nucleophilic attack. Such a reaction would only be plausible if the ring were further modified with potent electron-withdrawing groups.

Radical Reaction Pathways and Photochemical Transformations

The aldehyde functional group is the most likely site for radical and photochemical reactions. Upon UV irradiation, benzaldehyde and its derivatives can undergo several transformations. One common pathway involves the formation of an acyl radical through homolytic cleavage of the C-H bond of the aldehyde. researchgate.net This acyl radical can then participate in various subsequent reactions.

Another possibility is the formation of a ketyl radical via a photoinduced umpolung (polarity reversal) of the aldehyde group. nih.gov Such radical species can undergo intramolecular cyclization or intermolecular addition reactions. For this compound, photo-irradiation could potentially lead to the formation of radical intermediates that could react intramolecularly with the ether side chains or participate in intermolecular processes, depending on the reaction conditions and the presence of other reagents. researchgate.netnih.gov

Derivatization and Complex Molecular Scaffold Construction

Synthesis of Imines and Enamines from the Aldehyde Moiety

The aldehyde functional group of 2-Methoxy-5-methoxymethyl-benzaldehyde is readily converted into imines (also known as Schiff bases) and enamines, which are crucial intermediates in organic synthesis.

Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond. masterorganicchemistry.com They are typically formed through the condensation reaction of an aldehyde with a primary amine, eliminating a molecule of water in the process. masterorganicchemistry.comredalyc.org This reaction is often catalyzed by acid. masterorganicchemistry.com The reaction of this compound with a primary amine would yield the corresponding N-substituted imine, a versatile intermediate for the synthesis of other nitrogen-containing compounds. While it is often thought that water is detrimental to imine synthesis, studies have shown that these reactions can be effectively carried out in aqueous media under mild conditions. researchgate.net

Enamines are characterized by an amino group attached to a double bond and are formed from the reaction of an aldehyde with a secondary amine. youtube.com The mechanism is similar to imine formation up to the creation of an iminium ion. youtube.com Since the nitrogen of a secondary amine lacks a second proton to be removed, a proton is instead abstracted from an adjacent carbon (the alpha-carbon of the original aldehyde), resulting in the formation of the C=C double bond of the enamine. youtube.com Thus, reacting this compound with a secondary amine like dimethylamine (B145610) would produce a stable enamine, a valuable nucleophile in its own right.

| Reactant Type | Product Class | Key Functional Group |

| Primary Amine | Imine (Schiff Base) | C=N |

| Secondary Amine | Enamine | N-C=C |

Incorporation into Heterocyclic Architectures

The reactivity of the aldehyde allows this compound to be incorporated into a variety of heterocyclic ring systems, many of which form the core of biologically active molecules.

Quinolines , bicyclic aromatic nitrogen heterocycles, are scaffolds found in numerous natural products and pharmaceuticals. While many syntheses exist, those involving aldehydes often use them as precursors for condensation reactions. For instance, this compound could be used in reactions like the Doebner-von Miller reaction or other related syntheses that build the quinoline (B57606) core. In one study, a substituted 2-(methylamino)-5-chlorobenzaldehyde was cyclized with 6-methoxyindole (B132359) to produce an indolo[2,3-b]quinoline, demonstrating a pathway where a substituted benzaldehyde (B42025) is a key precursor. nih.gov

Coumarins (1,2-benzopyrones) are another class of natural products with significant biological activities. nih.gov Their synthesis frequently involves the condensation of a salicylaldehyde (B1680747) derivative with an activated acetic acid derivative (Perkin reaction) or a compound with an active methylene (B1212753) group (Knoevenagel condensation). mdpi.com this compound, after a synthetic step to introduce a hydroxyl group ortho to the aldehyde, would be an ideal substrate for these cyclization reactions to form a substituted coumarin (B35378) ring. The Knoevenagel condensation of salicylaldehydes with reagents like diethyl malonate is a common route to produce coumarin-3-carboxylates. mdpi.com

Chromones (1,4-benzopyrones) are isomers of coumarins and are also prevalent in nature. One common route to chromones involves the cyclization of 2'-hydroxychalcones, which can be synthesized via the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. Therefore, this compound could be condensed with a suitable 2'-hydroxyacetophenone to generate a chalcone (B49325) intermediate, which can then be oxidatively cyclized to the corresponding chromone (B188151) scaffold.

Benzofurans are another important heterocyclic system. The synthesis of the natural product cacalol (B1218255), a furanoeremophilane, involves a multi-step sequence where a formylation reaction introduces an aldehyde group onto a tetralin ring system. nih.gov This aldehyde is then used to construct the furan (B31954) ring. Starting with a pre-functionalized aromatic aldehyde like this compound could provide a more direct route for the synthesis of benzofuran-containing natural product analogues.

Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles. A prominent synthetic route is the one-pot multicomponent reaction between an aldehyde, an amine, and a mercaptoacetic acid. The reaction proceeds via the formation of an intermediate imine from the aldehyde and amine, which then undergoes cyclization with the mercaptoacetic acid. This compound is a suitable aldehyde component for this reaction to produce 2,3,5-trisubstituted-4-thiazolidinones. nih.govnih.gov

Azetidinones , also known as β-lactams, are four-membered cyclic amides famous as the core structure of penicillin and related antibiotics. nih.gov The most common method for their synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com The requisite imine can be readily prepared from this compound and a primary amine. Subsequent reaction with a suitable ketene (often generated in situ) would yield a highly substituted β-lactam ring, incorporating the structural features of the parent aldehyde. mdpi.com

Utilization as a Precursor in Natural Product Synthesis and Analogues (e.g., Cacalol, Stilbenes)

The functional handles on this compound make it an attractive starting material for the total synthesis of natural products or the creation of structurally related analogues.

Cacalol is a sesquiterpene natural product with a furan ring fused to a tetralin core. A reported synthesis of cacalol involves the formylation (introduction of a -CHO group) of a dimethyltetralin intermediate as a key step before the furan ring is constructed. nih.gov The use of a pre-functionalized aromatic ring like that in this compound could offer an alternative and potentially more efficient pathway toward cacalol analogues.

Stilbenes (1,2-diphenylethylenes) are a class of plant secondary metabolites, with resveratrol (B1683913) being a well-known example. nih.gov They possess a wide range of biological activities. nih.gov Standard synthetic routes to stilbenes include the Wittig reaction, Horner-Wadsworth-Emmons reaction, and the Mizoroki-Heck reaction, all of which can utilize an aldehyde as a key starting material. nih.gov For example, this compound could be reacted with a benzylphosphonium ylide in a Wittig reaction to construct the characteristic double bond of the stilbene (B7821643) scaffold, leading to novel analogues with a unique substitution pattern.

| Synthetic Target | Key Reaction Type | Role of Aldehyde |

| Cacalol Analogues | Furan Synthesis | Precursor for furan ring construction |

| Stilbene Analogues | Wittig Reaction | Reacts with phosphonium (B103445) ylide |

| Stilbene Analogues | Heck Reaction | Precursor for styrene (B11656) derivative |

Development of Multifunctional Organic Building Blocks for Convergent Synthesis

In modern organic synthesis, complex molecules are often assembled using a convergent approach, where smaller, highly functionalized fragments are synthesized independently and then joined together. This compound is an excellent example of a multifunctional organic building block for such strategies. sigmaaldrich.com

The term "organic building blocks" refers to functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The value of this compound lies in the differential reactivity of its three functional groups:

Aldehyde : The most reactive site, suitable for imine/enamine formation, olefination (e.g., Wittig), and condensation reactions.

Methoxy (B1213986) Group : A relatively robust ether that is stable to many reaction conditions, often remaining as a structural feature in the final product.

Methoxymethyl (MOM) Ether : This group can also be stable, but it can be selectively cleaved under specific acidic conditions to reveal a hydroxyl group. This latent hydroxyl group can be unmasked at a later stage in a synthesis to allow for further functionalization (e.g., etherification, esterification, or use in cyclization reactions).

This differential reactivity allows chemists to perform a reaction at the aldehyde group while leaving the ethers untouched. Later in the synthetic sequence, the MOM ether can be selectively removed to reveal a new reactive site, enabling the convergent coupling of another molecular fragment. This strategic utility makes this compound and related structures powerful tools for constructing complex and functionally diverse molecules. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 5 Methoxymethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

A detailed table of proton (¹H) and carbon (¹³C) NMR chemical shifts (δ) in ppm, their multiplicities (e.g., s, d, t, q, m), coupling constants (J) in Hz, and assignments to specific atoms in the 2-Methoxy-5-methoxymethyl-benzaldehyde molecule cannot be provided without experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Analysis of 2D NMR spectra is crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would confirm proton-proton (H-H) couplings, particularly between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to (C-H).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the substituent groups (aldehyde, methoxy (B1213986), and methoxymethyl) to the correct positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to determine the preferred conformation, for instance, the spatial relationship between the aldehyde proton and the ortho-methoxy group.

As no 2D NMR data was found, a discussion of these structural connectivities for this compound cannot be conducted.

Conformational Analysis and Rotational Isomerism through NMR

A study of conformational preferences, such as the orientation of the aldehyde and methoxymethyl groups relative to the benzene ring, would typically involve variable temperature NMR experiments or detailed NOESY analysis. This information is currently unavailable.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS)

Elucidation of Fragmentation Pathways and Isomeric Differentiation

While the molecular weight of this compound is known to be 180.20 g/mol with a molecular formula of C10H12O3, the specific fragmentation pattern under electron ionization (EI) or other methods has not been documented in the available resources. scbt.com A typical fragmentation analysis would involve identifying key fragment ions, such as the loss of the formyl group (-CHO), methoxy group (-OCH3), or parts of the methoxymethyl substituent, to build a fragmentation pathway diagram. This data is also essential for differentiating it from its isomers.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition. While the calculated exact mass can be determined, experimental HRMS data for this compound was not found.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

A detailed analysis of the vibrational modes of this compound through experimental Infrared (IR) and Raman spectroscopy has not been extensively reported in publicly available scientific literature. Spectroscopic data for this specific compound, including tables of vibrational frequencies and their assignments, are not present in the reviewed chemical databases and research articles.

However, insights into the expected vibrational characteristics can be drawn from studies on analogous compounds. For instance, research on related benzaldehyde (B42025) derivatives, such as 2-methoxybenzaldehyde (B41997) and 2,5-dimethylbenzaldehyde (B165460), provides a foundational understanding of the vibrational modes associated with the core benzaldehyde structure and the influence of methoxy and alkyl substituents. biosynth.comnist.gov

Studies on 2-methoxybenzaldehyde have utilized inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations to assign vibrational modes. nist.gov This approach offers a comprehensive understanding of the solid-state dynamics of the molecule. Similarly, experimental IR and Raman spectra of 2,5-dimethylbenzaldehyde have been recorded and their vibrational frequencies identified, providing a basis for comparison. biosynth.com

For a definitive analysis of this compound, experimental IR and Raman spectra would need to be acquired. Subsequent computational modeling, likely using DFT methods, would be instrumental in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the aldehyde group, the methoxy groups, and the benzene ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest available data, a crystal structure for this compound has not been deposited in the primary crystallographic databases, and no dedicated studies on its X-ray crystallographic analysis have been published. Therefore, a definitive description of its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions based on experimental single-crystal X-ray diffraction data, cannot be provided.

To understand the three-dimensional arrangement of molecules in the solid state and the nature of the forces that govern the crystal packing, an experimental determination of its crystal structure is necessary. Such an analysis would reveal crucial details about the conformation of the molecule, including the orientation of the methoxy and methoxymethyl substituents relative to the benzene ring and the aldehyde functional group.

Furthermore, X-ray crystallography would elucidate the types of intermolecular interactions present, such as hydrogen bonds, van der Waals forces, and potentially π-stacking interactions. These interactions are fundamental to the physical properties of the crystalline material. For related compounds, like 2-methoxybenzaldehyde, crystallographic studies have revealed how molecules self-assemble, for example, through C–H···O hydrogen bonds to form dimers. nist.gov While this provides a potential model for the types of interactions that might be observed, it is not a substitute for experimental data on the target compound.

Computational and Theoretical Chemistry Studies on 2 Methoxy 5 Methoxymethyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For substituted benzaldehydes, methods like DFT with the B3LYP or B3PW91 functionals and basis sets such as 6-311G(d,p) are commonly used to achieve a balance between computational cost and accuracy. dergipark.org.tr These calculations provide a detailed picture of the molecule's geometry, electronic distribution, and energy.

The electronic properties of 2-Methoxy-5-methoxymethyl-benzaldehyde are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and methoxymethyl groups. The LUMO is anticipated to be concentrated on the electron-withdrawing benzaldehyde (B42025) group and the aromatic ring. dergipark.org.tr

Table 1: Calculated Frontier Orbital Properties

| Parameter | Description | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Electron-accepting capability |

| ΔE Gap | Energy gap (ELUMO - EHOMO) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: These are representative values based on calculations for structurally similar aromatic aldehydes. Actual values would require specific computation.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govyoutube.com In the MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the carbonyl and ether groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are likely found around the hydrogen atoms, particularly the aldehydic proton, marking them as potential sites for nucleophilic attack. nih.govresearchgate.net

Computational methods are routinely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. dergipark.org.trdergipark.org.tr Theoretical shifts are often calculated in a simulated solvent (e.g., using the IEFPCM model for DMSO or CDCl3) and show a strong linear correlation with experimental values, which is a key indicator of the accuracy of the optimized molecular geometry. dergipark.org.trnih.gov

Table 2: Comparison of Theoretical and Expected Experimental NMR Shifts (1H & 13C)

| Atom | Type | Calculated Chemical Shift (ppm) | Expected Experimental Shift (ppm) |

|---|---|---|---|

| H (aldehyde) | 1H | 10.2 - 10.5 | ~10.3 |

| C (carbonyl) | 13C | 189 - 192 | ~191 |

| C (aromatic, C-CHO) | 13C | 125 - 128 | ~127 |

| H (methoxy) | 1H | 3.8 - 4.0 | ~3.9 |

Note: Calculated values are estimates. A high correlation (R² > 0.99) between the full set of calculated and experimental shifts is the standard for validation. dergipark.org.tr

IR and UV-Vis Spectroscopy: Theoretical vibrational spectra (IR) are calculated by determining the second derivatives of the energy with respect to atomic positions. These calculations help in the assignment of complex experimental spectra. nih.govresearchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. dergipark.org.tr Key vibrational modes for this molecule would include the C=O stretch of the aldehyde, C-O stretching of the ether groups, and aromatic C-H and C=C stretching.

Electronic transitions, observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths corresponding to transitions, such as the n→π* and π→π* transitions characteristic of the benzaldehyde chromophore. dergipark.org.tr

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Interactions

While quantum calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. uc.pt By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal information about:

Conformational Flexibility: How the rotatable bonds, particularly the methoxymethyl side chain, flex and rotate in a solution environment.

Solvent Structuring: How solvent molecules (e.g., water) arrange themselves around the solute, forming hydrogen bonds with the carbonyl and ether oxygen atoms.

Transport Properties: Estimation of properties like the diffusion coefficient in various media.

Mechanistic Investigations of Reactions Using Computational Models: Transition State Characterization and Reaction Pathway Determination

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states (TS). nist.gov The energy of the highest transition state determines the activation energy and thus the rate of the reaction.

For this compound, a relevant reaction to study would be its acetalization, a common method for protecting the aldehyde group. wikipedia.org Computational studies on the acetalization of similar aldehydes, like 2-methoxybenzaldehyde (B41997), have been performed using ab initio methods. researchgate.netresearchgate.net Such a study would involve:

Reactant and Product Optimization: Calculating the stable geometries of the benzaldehyde, the alcohol (e.g., methanol), and the final acetal (B89532) product.

Transition State Search: Locating the high-energy transition state structures for each step, such as the initial nucleophilic attack on the protonated carbonyl carbon.

Reaction Pathway Mapping: Connecting the reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction, confirming the proposed mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity and Selectivity (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between a molecule's structural or physicochemical properties and its activity. While often used for biological activity, QSAR can also be applied to chemical reactivity and selectivity.

In this context, quantum chemical descriptors calculated for a series of related substituted benzaldehydes would be used. These descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges on the carbonyl carbon. researchgate.net

Steric Descriptors: Molecular volume or surface area.

A QSAR model could be developed to predict, for instance, the relative rate of a specific reaction (e.g., oxidation or reduction of the aldehyde) based on these computed descriptors. Such a model would allow for the in silico screening of novel derivatives to identify candidates with desired chemical reactivity profiles without the need for immediate synthesis and testing.

Conclusion and Future Research Perspectives

Synthesis of 2-Methoxy-5-methoxymethyl-benzaldehyde: Achievements and Remaining Challenges

The synthesis of this compound is evidently achievable, as demonstrated by its commercial availability. However, the lack of detailed published methods presents a significant challenge for researchers. It is likely that its synthesis involves multi-step processes, potentially starting from more common precursors like vanillin or other substituted benzaldehydes. Key synthetic transformations would likely include the introduction of the methoxymethyl group, a common protecting group for phenols, and subsequent formylation of the aromatic ring.

Achievements:

The existence of the compound on the chemical market is a testament to the feasibility of its synthesis.

Remaining Challenges:

The absence of published, optimized, and scalable synthetic protocols in scientific literature.

A lack of comparative studies on different synthetic routes to identify the most efficient and cost-effective method.

Limited understanding of potential side-products and purification challenges.

Future research should focus on developing and publishing robust and well-documented synthetic procedures. This would not only make the compound more accessible for research purposes but also provide a deeper understanding of the regioselectivity and functional group tolerance of the involved reactions.

Unexplored Reactivity and Potential for Novel Chemical Transformations

The reactivity of this compound is largely unexplored. The molecule possesses three key functional groups: an aldehyde, a methoxy (B1213986) ether, and a methoxymethyl ether. This combination offers a rich landscape for chemical transformations.

The Aldehyde Group: This group is a versatile handle for a wide array of reactions, including nucleophilic additions, Wittig reactions, reductive aminations, and various condensation reactions. Exploring these transformations could lead to a diverse library of new compounds with potential applications in medicinal chemistry and materials science.

The Methoxy and Methoxymethyl Groups: The ether linkages are generally stable, but their behavior under various reaction conditions, particularly in the presence of strong acids or bases, has not been systematically studied for this specific molecule. The methoxymethyl group, in particular, can be sensitive to acidic conditions, which could be exploited for selective deprotection if needed.

Future investigations should systematically probe the reactivity of each functional group, both in isolation and in concert. This could reveal novel reaction pathways and provide valuable insights into the electronic and steric effects of the substituents on the benzaldehyde (B42025) core.

Advancements in Spectroscopic Characterization and Computational Modeling

While basic analytical data such as NMR, HPLC, and LC-MS are available from commercial suppliers, a comprehensive spectroscopic and computational analysis of this compound is lacking in the scientific literature.

Spectroscopic Characterization:

Detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, providing a benchmark for future synthetic analogs.

In-depth analysis of its infrared (IR) and mass spectrometry (MS) fragmentation patterns would further elucidate its structural features.

Computational Modeling:

Density Functional Theory (DFT) calculations could provide insights into the molecule's electronic structure, conformational preferences, and predicted reactivity.

Modeling of its spectroscopic properties (NMR, IR) would complement experimental data and aid in its characterization.

A thorough spectroscopic and computational characterization would provide a solid foundation for understanding the structure-property relationships of this compound and its derivatives.

Prospects for the Chemical Compound in Enabling Future Synthetic Methodologies

Given its unique substitution pattern, this compound holds promise as a versatile building block in organic synthesis. The aldehyde functionality allows for chain extension and the introduction of diverse molecular fragments. The methoxymethyl group can serve as a masked phenol (B47542), which could be deprotected at a later synthetic stage to introduce a new reactive site.

Potential future applications in synthetic methodologies include:

As a precursor for complex natural product synthesis: The substituted aromatic core could be a key fragment for the synthesis of biologically active molecules.

In the development of novel ligands for catalysis: Modification of the aldehyde group could lead to the synthesis of Schiff bases or other chelating agents.

In materials science: The aromatic ring could be incorporated into polymers or other functional materials, with the substituents influencing their electronic and physical properties.

The exploration of this compound's utility in multi-step synthesis is a fertile ground for future research, with the potential to enable the construction of novel and complex molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-5-methoxymethyl-benzaldehyde?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts formylation of 2-methoxy-5-methoxymethylbenzene using formyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at low temperatures to minimize side reactions . Alternatively, oxidation of 2-methoxy-5-methoxymethylbenzyl alcohol using chromium trioxide in acetic acid or potassium permanganate in alkaline media may yield the aldehyde. Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to achieving high purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy/methoxymethyl groups.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-O stretches (~1250 cm⁻¹ for methoxy groups) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation (expected: ~194.2 g/mol).

- X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement, leveraging high-resolution single-crystal data .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or dichloromethane.

- Stability : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to strong acids/bases or moisture, which may hydrolyze the methoxymethyl group .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The meta -positioned methoxymethyl group exerts an electron-donating effect (+M), activating the aromatic ring for electrophilic substitution. Computational studies (e.g., DFT) can predict regioselectivity in reactions like Grignard additions or condensations. For example, the aldehyde group may preferentially react with amines to form Schiff bases, while the methoxy groups stabilize intermediates via resonance .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation?

- Methodological Answer :

- Systematic Variation : Adjust reaction parameters (e.g., stoichiometry, temperature, catalyst) to identify optimal conditions.

- Analytical Validation : Use HPLC or GC-MS to quantify byproducts (e.g., over-oxidation products). Compare with literature data for analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O tracing) or in-situ IR monitoring can clarify reaction pathways .

Q. How can computational modeling predict the compound’s behavior in catalytic processes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts (e.g., in asymmetric hydrogenation).

- Docking Studies : For biochemical applications, model binding affinities with target proteins (e.g., oxidoreductases) using software like AutoDock .

Key Considerations for Experimental Design

- Control Experiments : Include blank reactions and internal standards (e.g., anthracene) to validate reproducibility.

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential aldehyde toxicity .

- Data Reproducibility : Cross-validate results with orthogonal methods (e.g., NMR vs. X-ray) to address discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.